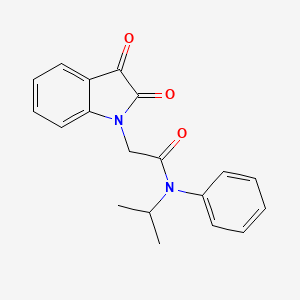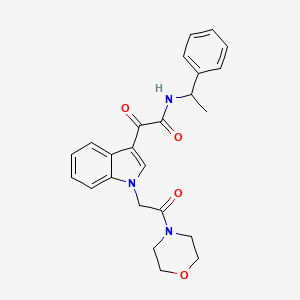
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Applications
One significant application of compounds structurally related to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is in antifungal treatments. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as effective fungicidal agents against various Candida and Aspergillus species. Modifications to this compound have enhanced plasmatic stability while maintaining antifungal activity, with certain derivatives showing broad antifungal in vitro activity against molds and dermatophytes, and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Structural and Spectroscopic Characterization
The structural and spectroscopic features of compounds related to this compound have been a focus of research. For example, the crystal structures of certain (oxothiazolidin-2-ylidene)acetamides, which include morpholinyl groups, were described and compared with related structures (Galushchinskiy et al., 2017).
Synthesis and Antimicrobial Evaluation
Another area of interest is the synthesis and antimicrobial evaluation of derivatives of this compound. A study detailed the preparation and structural elucidation of certain 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial activity. Some of these compounds exhibited significant activity against various microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).
Antimicrobial Agents and Molecular Docking Studies
A related study focused on synthesizing N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and their evaluation as antimicrobial agents. The compounds were assessed for their activity against various bacteria and fungi, with molecular docking studies revealing potential binding modes to target proteins (Almutairi et al., 2018).
Chemoselective Synthesis
The chemoselective synthesis of novel compounds is also an area of exploration. For instance, a study described a new route for synthesizing 6-aroyl-4-(4H-triazol-3-yl)thiomorpholin-3-ones from related acetamide derivatives, contributing to the development of novel compounds with potential biological activities (Krishnaraj & Muthusubramanian, 2012).
CNS Depressant Activity
Exploring central nervous system (CNS) depressant activity is another application. A study synthesized heterocyclic derivatives of morpholino-N-acetyl indoles, showing that some of these compounds exhibited notable CNS depressant activity compared to a reference standard (Rawat & Shukla, 2016).
Propriétés
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17(18-7-3-2-4-8-18)25-24(30)23(29)20-15-27(21-10-6-5-9-19(20)21)16-22(28)26-11-13-31-14-12-26/h2-10,15,17H,11-14,16H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFKXGQQTJALNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)
![1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2367399.png)
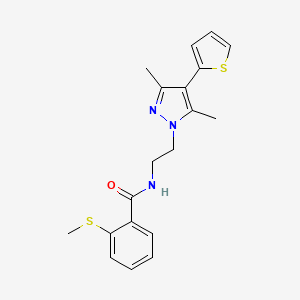
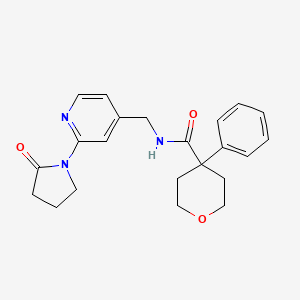
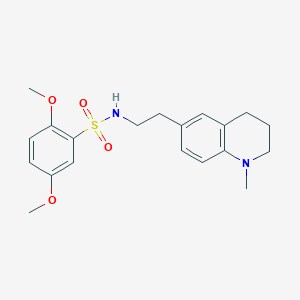
![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)
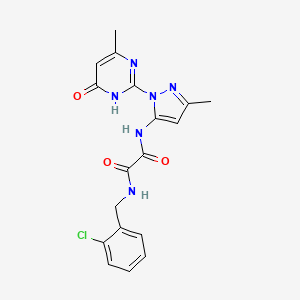
![N-(2,4-dimethoxyphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2367407.png)
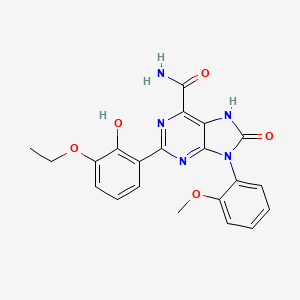
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)
